

# SRA880: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SRA880**, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, is a pioneering non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst1). This document provides a comprehensive technical overview of the discovery and development of **SRA880**, consolidating available data on its pharmacological profile, mechanism of action, and preclinical findings. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

## **Discovery and Initial Characterization**

**SRA880** was the first non-peptide antagonist identified with high selectivity for the sst1 receptor.[1][2] Its discovery marked a significant step forward in the study of the somatostatin system, providing a valuable tool for elucidating the specific physiological roles of the sst1 receptor subtype.

### In Vitro Pharmacology

The initial characterization of **SRA880** involved a series of in vitro assays to determine its binding affinity and functional activity at somatostatin receptors.

Data Presentation: Quantitative In Vitro Data for SRA880



| Parameter                                | Receptor    | Species                                           | Value     | Reference |
|------------------------------------------|-------------|---------------------------------------------------|-----------|-----------|
| Binding Affinity<br>(pKd)                | Native sst1 | Rat, Mouse,<br>Monkey, Human<br>(Cerebral Cortex) | 7.8 - 8.6 | [1][2]    |
| Recombinant<br>sst1                      | Human       | 8.0 - 8.1                                         | [1][2]    |           |
| Other Recombinant Somatostatin Receptors | Human       | ≤ 6.0                                             | [1][2]    | _         |
| Functional<br>Antagonism<br>(pKB)        | sst1        | Not Specified                                     | 7.5 - 7.7 | [1][2]    |

These studies demonstrated that **SRA880** acts as a competitive antagonist with high affinity and selectivity for the sst1 receptor.[1][2] It displayed significantly lower affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1][2] Functional assays, including forskolin-stimulated cAMP accumulation, GTPyS binding, and luciferase gene expression, confirmed that **SRA880** is devoid of intrinsic activity and acts as a surmountable antagonist.[1][2]

## **Mechanism of Action and Signaling Pathways**

Somatostatin receptors, including sst1, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation, they typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Proposed Signaling Pathway for **SRA880** in the Context of Depression





Click to download full resolution via product page

Caption: Proposed mechanism of **SRA880** in enhancing antidepressant effects.

Preclinical research suggests a specific mechanism for **SRA880** in the context of depression. The sst1 receptor is known to function as an inhibitory autoreceptor on somatostatin-releasing neurons. By blocking this autoreceptor, **SRA880** is proposed to disinhibit the release of somatostatin (SRIF).[3] This increased somatostatin can then act on other postsynaptic somatostatin receptors, such as sst2 and sst3, which are thought to mediate antidepressant-like effects.[3] This proposed mechanism is supported by findings that **SRA880** administration in mice increases brain SRIF release and counters depressive-like symptoms.[3]

## **Preclinical Development**

While detailed information on the synthesis and lead optimization of **SRA880** is not extensively available in the public domain, its chemical structure as a benz[g]quinoline-3-carboxylic acid derivative suggests a multi-step synthetic route common for this class of compounds.

#### **In Vivo Studies**



The primary in vivo application of **SRA880** reported in the literature is in the context of mood disorders. A key study by Nilsson et al. (2012) demonstrated that **SRA880** synergizes with the antidepressant imipramine to produce antidepressant-like effects in the tail suspension test in mice.[1][4] Furthermore, this combination was shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the mouse cerebral cortex.[1][4] These findings suggest that sst1 receptor antagonism could be a novel strategy for the treatment of depression.

Information regarding the pharmacokinetics and toxicology of **SRA880** is limited in publicly accessible literature. The compound is described as being bioavailable and brain penetrant.[3]

## **Clinical Development**

To date, there is no publicly available information on any clinical trials of **SRA880**. Its development status remains preclinical.

## **Experimental Protocols**

Detailed, compound-specific experimental protocols for **SRA880** are not available. However, based on the initial characterization studies, the following are general methodologies for the key assays performed.

Experimental Workflow for In Vitro Characterization of SRA880





Click to download full resolution via product page

Caption: General experimental workflow for the in vitro characterization of **SRA880**.

### Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for a specific receptor.

- Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human sst1 receptor).
- Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor cocktail.
- Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [125I]-SRIF) and varying concentrations of the unlabeled test compound (SRA880).



- Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (pKd) value using the Cheng-Prusoff equation.

### **cAMP Accumulation Assay (General Protocol)**

This assay measures the ability of a compound to modulate the production of cAMP.

- Cell Culture: Plate cells expressing the target receptor (e.g., CHO-sst1) in a multi-well plate.
- Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Antagonist Mode: To test for antagonist activity, incubate the cells with varying concentrations of the test compound (SRA880) prior to stimulation.
- Stimulation: Stimulate the cells with an agonist that activates adenylyl cyclase (e.g., forskolin) in the presence of a sst1 receptor agonist (e.g., SRIF).
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50, from which the pKB can be calculated.

## [35S]GTPyS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins by a GPCR.



- Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
- Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.
- Reaction Mixture: In a multi-well plate, combine the cell membranes, varying concentrations
  of the test antagonist (SRA880), a fixed concentration of a sst1 agonist, and [35S]GTPyS.
- Incubation: Incubate at 30°C for a specified time.
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
- Detection: Measure the amount of [35S]GTPyS bound to the membranes using a scintillation counter.
- Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPyS binding and calculate the pKB.

### **Luciferase Reporter Gene Assay (General Protocol)**

This assay measures changes in gene expression downstream of receptor activation.

- Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the sst1 receptor and a reporter plasmid containing a response element (e.g., CRE for cAMP pathway) linked to the luciferase gene.
- Cell Plating: Plate the transfected cells in a multi-well plate.
- Antagonist Treatment: Treat the cells with varying concentrations of the antagonist (SRA880) for a defined period.
- Agonist Stimulation: Add a sst1 agonist to stimulate the receptor.
- Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
- Detection: Measure the luminescence produced using a luminometer.



 Data Analysis: Normalize the luciferase activity and plot it against the antagonist concentration to determine the potency of the antagonist.

#### Conclusion

**SRA880** is a selective, non-peptide sst1 receptor antagonist that has been instrumental as a research tool for understanding the role of the sst1 receptor. Its in vitro profile is well-characterized, demonstrating competitive antagonism. Preclinical in vivo studies have suggested its potential as a novel therapeutic agent for depression, particularly in combination with existing antidepressants. However, a significant lack of publicly available data on its synthesis, pharmacokinetics, toxicology, and clinical development limits a complete assessment of its therapeutic potential. Further research is warranted to fully explore the promise of sst1 receptor antagonism with compounds like **SRA880** for the treatment of central nervous system disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Reduced brain somatostatin in mood disorders: a common pathophysiological substrate and drug target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [SRA880: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662450#sra880-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com